molecular formula C9H8O2 B1345675 5-Vinylbenzo[d][1,3]dioxole CAS No. 7315-32-4

5-Vinylbenzo[d][1,3]dioxole

Cat. No.: B1345675
CAS No.: 7315-32-4
M. Wt: 148.16 g/mol
InChI Key: VWAVZAMMNJMAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Vinylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C₉H₈O₂. It is a derivative of benzo[d][1,3]dioxole, featuring a vinyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Vinylbenzo[d][1,3]dioxole typically involves the reaction of benzo[d][1,3]dioxole with a vinylating agent under specific conditions. One common method is the palladium-catalyzed vinylation of benzo[d][1,3]dioxole using vinyl halides or vinyl triflates as the vinylating agents. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Vinylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Vinylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C9H8O2C_9H_8O_2. It is a derivative of benzo[d][1,3]dioxole, with a vinyl group attached to the benzene ring.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry It is used as a building block in the synthesis of complex organic molecules and polymers.
  • Biology It is investigated for its potential as an inhibitor of certain enzymes and biological pathways.
  • Medicine It is explored for its potential therapeutic properties, including anti-cancer and anti-parasitic activities.
  • Industry It is utilized in the production of specialty chemicals and materials, such as coatings and adhesives.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation The vinyl group can be oxidized to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide. This results in the formation of 5-formylbenzo[d][1,3]dioxole or 5-carboxybenzo[d][1,3]dioxole.
  • Reduction The vinyl group can be reduced to an ethyl group. Hydrogenation using palladium on carbon as a catalyst is a typical method, resulting in the formation of 5-ethylbenzo[d][1,3]dioxole.
  • Substitution Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives. Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

Mechanism of Action

The mechanism of action of 5-Vinylbenzo[d][1,3]dioxole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of parasite growth or the induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethylbenzo[d][1,3]dioxole
  • 5-Formylbenzo[d][1,3]dioxole
  • 5-Carboxybenzo[d][1,3]dioxole
  • 3,4-Methylenedioxyphenylethene
  • 3,4-Methylenedioxystyrene

Uniqueness

5-Vinylbenzo[d][1,3]dioxole is unique due to its vinyl group, which imparts distinct reactivity and properties compared to its analogs. This vinyl group allows for various chemical modifications and applications that are not possible with other similar compounds .

Biological Activity

5-Vinylbenzo[d][1,3]dioxole (chemical formula: C₉H₈O₂) is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a vinyl group attached to a benzo[d][1,3]dioxole moiety. Its structural formula can be represented as follows:

C9H8O2\text{C}_9\text{H}_8\text{O}_2

The compound has been characterized using various spectroscopic methods, including NMR and mass spectrometry, confirming its purity and structure .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro experiments demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, a study showed that at concentrations of 100 μM, this compound induced significant cell death in HCT116 colorectal cancer cells while having a lesser effect on EJ cells . This differential response suggests a potential for selective targeting of cancer cells.

The biological activity of this compound may be attributed to its interaction with cellular pathways involved in proliferation and apoptosis. Research indicates that it may function as an antagonist at certain dopamine receptors (D3R), influencing pathways related to addiction and reward systems . Additionally, its structural analogs have shown varying affinities for D2R and D3R, suggesting that modifications to the compound could enhance its selectivity and efficacy .

Study on Plant Growth Regulation

In agricultural research, derivatives of this compound have been investigated for their role as plant growth regulators. A recent study evaluated compounds based on this scaffold for their auxin receptor agonist activity in Arabidopsis thaliana and Oryza sativa. The findings indicated that certain derivatives promoted root growth significantly more than traditional auxins .

CompoundRoot Growth Promotion (%) at 5 µM
K-1041.8
HTS0530914.6
NAA-12.3

This table summarizes the comparative efficacy of different compounds in promoting root growth.

Pharmacological Implications

The implications of these findings suggest that this compound and its derivatives could be explored further in therapeutic contexts. Particularly in oncology and agriculture, the compound's ability to selectively target specific pathways could lead to novel treatment options or agricultural applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Vinylbenzo[d][1,3]dioxole, and how are intermediates characterized?

  • Methodological Answer: The synthesis typically involves refluxing precursors (e.g., substituted benzo[d][1,3]dioxoles) with vinylating agents under controlled conditions. Key steps include purification via ethanol recrystallization and characterization using 1H^1H/13C^13C NMR for structural confirmation and mass spectrometry (MS) for molecular weight validation. For example, derivatives of benzo[d][1,3]dioxole analogs are synthesized via POCl3_3-mediated reactions, yielding 70–90% purity after recrystallization .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound derivatives?

  • Methodological Answer: 1H^1H NMR is critical for identifying vinyl proton signals (δ 5.0–6.5 ppm) and aromatic protons in the dioxole ring (δ 6.7–7.2 ppm). 13C^13C NMR confirms carbonyl/ether carbons (δ 100–150 ppm). High-resolution MS validates molecular formulas, while IR spectroscopy detects C-O-C stretches (~1250 cm1^{-1}) in the dioxole moiety .

Q. How should researchers handle reactive intermediates during synthesis to ensure safety and reproducibility?

  • Methodological Answer: Use inert atmospheres (N2_2/Ar) for moisture-sensitive steps, and employ fume hoods for volatile reagents (e.g., POCl3_3). Safety protocols include PPE (gloves, goggles) and emergency neutralization plans for acidic byproducts. Storage should avoid heat sources to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to prevent dimerization during the synthesis of this compound derivatives?

  • Methodological Answer: Dimerization risks arise from radical intermediates in vinylation. Strategies include:

  • Using low-temperature reflux (<80°C) to suppress radical pathways.
  • Incorporating radical inhibitors (e.g., BHT) or sterically bulky substituents to hinder intermolecular reactions.
  • Monitoring reaction progress via TLC/HPLC to isolate products before side reactions dominate .

Q. What computational approaches predict the reactivity of this compound in Diels-Alder or [2+2] cycloadditions?

  • Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to assess regioselectivity. Solvent effects are incorporated via PCM models. For example, the vinyl group’s electron-withdrawing nature lowers LUMO energy, favoring nucleophilic dienophiles in cycloadditions .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity in this compound derivatives?

  • Methodological Answer:

Variation of Substituents: Introduce electron-donating/withdrawing groups (e.g., -NO2_2, -OCH3_3) at the benzo[d][1,3]dioxole 5-position to modulate electronic effects.

Bioassay Design: Use in vitro models (e.g., neuronal cell lines for anticonvulsant studies) with dose-response curves (IC50_{50}/EC50_{50}).

Data Analysis: Apply multivariate regression to correlate logP, steric parameters (Taft’s EsE_s), and bioactivity .

Q. What strategies resolve contradictions in spectral data when characterizing novel this compound analogs?

  • Methodological Answer:

  • Cross-Validation: Combine 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Isotopic Labeling: Use 13C^{13}C-labeled precursors to track carbon connectivity.
  • X-ray Crystallography: Resolve ambiguous structures via single-crystal diffraction, particularly for stereoisomers .

Q. Methodological Resources

  • Synthetic Protocols: Evidence-based reflux methods and purification steps .
  • Analytical Techniques: NMR/MS workflows for structural elucidation .
  • Computational Tools: DFT for reactivity prediction .
  • Safety Guidelines: Protocols for handling reactive intermediates .

Properties

IUPAC Name

5-ethenyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-2-7-3-4-8-9(5-7)11-6-10-8/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAVZAMMNJMAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223407
Record name 1,3-Benzodioxole, 5-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7315-32-4
Record name 1,3-Benzodioxole, 5-ethenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007315324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzodioxole, 5-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Vinyl-1,3-benzodioxole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

t-BuOK (7.77 g, 69.3 mmol) was added portions to a suspension of compound methyltriphenylphosphonium iodide (28.0 g, 68.3 mmol) in dry THF (250 mL) over 10 min at 0° C. The resulting yellow suspension was stirred for 20 min at this temperature. A solution of piperonal (8.0 g, 53.3 mmol) in dry THF (25 mL) was added dropwise to the above suspension and the mixture was stirred for 1 h at 0° C. The reaction mixture was concentrated and the residue was purified by column chromatograph (petroleum ether) to provide compound 5-vinylbenzo[d][1,3]dioxole (7.4 g, 94%) as colorless liquid. 1H-NMR (DMSO-d6): δ 5.09 (d, 1H, J=11.2 Hz), 5.68 (d, 1H, J=18 Hz), 6.00 (s, 2H), 6.63 (1, 1H, J1=11.2 Hz, J2=18 Hz), 6.85 (m, 2H), 7.11 (s, 1H).
Quantity
7.77 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred suspension of (methyl)triphenylphosphonium bromide (17.1 g, 48 mmol) and potassium carbonate (6.63 g, 48 mmol) in THF (200 ml) were added piperonal (6.0 g, 40 mmol) and 18-crown-6 (120 mg, 0.46 mmol). The mixture was heated to reflux under nitrogen and refluxed for 36 hours. The reaction mixture was cooled to room temperature, filtered and the filtrate evaporated to dryness at 15° C. The resulting solid was stirred in 100 ml cold diethylether to dissolve the desired product, then filtered to remove inorganic salts, and the filtrate evaporated at 15° C. This process was repeated a second time. The product was filtered through 60 g basic alumina (pentane/ether, 24/l) and the solvent removed as before to give 5.36 g (89%) of the liquid styrene. NMR (CDCl3)δ6.89 (1H, singlet), 6.70-6.74 (2H, 2 overlapping singlets), 6.43-6.7 (1H, partially obscured doublet), 5.84 (2H, singlet), 5.50 (1H, doublet), 5.06 (1H, doublet).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step One
Quantity
6.63 g
Type
reactant
Reaction Step Two
Quantity
17.1 g
Type
catalyst
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Vinylbenzo[d][1,3]dioxole
Reactant of Route 2
5-Vinylbenzo[d][1,3]dioxole
Reactant of Route 3
Reactant of Route 3
5-Vinylbenzo[d][1,3]dioxole
Reactant of Route 4
5-Vinylbenzo[d][1,3]dioxole
Reactant of Route 5
5-Vinylbenzo[d][1,3]dioxole
Reactant of Route 6
Reactant of Route 6
5-Vinylbenzo[d][1,3]dioxole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.